Cinnamoyl-CoA Cinnamoyl-CoA Cinnamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cinnamic acid. It derives from a coenzyme A. It is a conjugate acid of a cinnamoyl-CoA(4-). Cinnamoyl-Coenzyme A is an intermediate in the phenylpropanoids metabolic pathway.
Brand Name: Vulcanchem
CAS No.: 76109-04-1
VCID: VC0153736
InChI: InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Molecular Formula: C30H42N7O17P3S
Molecular Weight: 897.7 g/mol

Cinnamoyl-CoA

CAS No.: 76109-04-1

Reference Standards

VCID: VC0153736

Molecular Formula: C30H42N7O17P3S

Molecular Weight: 897.7 g/mol

Purity: TLC

Cinnamoyl-CoA - 76109-04-1

CAS No. 76109-04-1
Product Name Cinnamoyl-CoA
Molecular Formula C30H42N7O17P3S
Molecular Weight 897.7 g/mol
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate
Standard InChI InChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
Standard InChIKey JVNVHNHITFVWIX-KZKUDURGSA-N
Isomeric SMILES CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC=CC=C4)O
SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Canonical SMILES CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
Description Cinnamoyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of cinnamic acid. It derives from a coenzyme A. It is a conjugate acid of a cinnamoyl-CoA(4-). Cinnamoyl-Coenzyme A is an intermediate in the phenylpropanoids metabolic pathway.
Purity TLC
Synonyms Cinnamoyl-coa; Cinnamoyl-coenzyme A; (E)-cinnamoyl-CoA; benzylideneacetyl-CoA; 3-phenylacryloyl-CoA; coenzyme A, cinnamoyl-
Reference 1. Li L, Cheng X, Lu S, Nakatsubo T, Umezawa T, Chiang VL. Clarification of cinnamoyl co-enzyme A reductase catalysis in monolignol biosynthesis of Aspen. Plant Cell Physiol. 2005 Jul;46(7):1073-82. doi: 10.1093/pcp/pci120. Epub 2005 May 3. PMID: 15870094.

2. Dickert S, Pierik AJ, Linder D, Buckel W. The involvement of coenzyme A esters in the dehydration of (R)-phenyllactate to (E)-cinnamate by Clostridium sporogenes. Eur J Biochem. 2000 Jun;267(12):3874-84. doi: 10.1046/j.1432-1327.2000.01427.x. PMID: 10849007.

3. Chee-Sanford JC, Frost JW, Fries MR, Zhou J, Tiedje JM. Evidence for acetyl coenzyme A and cinnamoyl coenzyme A in the anaerobic toluene mineralization pathway in Azoarcus tolulyticus Tol-4. Appl Environ Microbiol. 1996 Mar;62(3):964-73. doi: 10.1128/AEM.62.3.964-973.1996. PMID: 8975623; PMCID: PMC167860.

4. Sattler SA, Walker AM, Vermerris W, Sattler SE, Kang C. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases. Plant Physiol. 2017 Feb;173(2):1031-1044. doi: 10.1104/pp.16.01671. Epub 2016 Dec 12. PMID: 27956488; PMCID: PMC5291045.

5. Cui X, He R, Yang Q, Shen W, Li M. Theoretical study on the chemical mechanism of enoyl-CoA hydratase and the form of inhibitor binding. J Mol Model. 2014 Sep;20(9):2411. doi: 10.1007/s00894-014-2411-5. Epub 2014 Sep 2. PMID: 25174944.
PubChem Compound 6444037
Last Modified Nov 11 2021
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